molecular formula C16H17FN2O2 B2586343 3-fluoro-N-[2-(2-methoxyphenyl)ethyl]-5-methylpyridine-2-carboxamide CAS No. 2415634-38-5

3-fluoro-N-[2-(2-methoxyphenyl)ethyl]-5-methylpyridine-2-carboxamide

Cat. No.: B2586343
CAS No.: 2415634-38-5
M. Wt: 288.322
InChI Key: GMQAZWPPAQUHPL-UHFFFAOYSA-N
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Description

3-fluoro-N-[2-(2-methoxyphenyl)ethyl]-5-methylpyridine-2-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 3-position of the pyridine ring, a methoxyphenyl group, and a carboxamide functional group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[2-(2-methoxyphenyl)ethyl]-5-methylpyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the fluorine atom at the 3-position. The methoxyphenyl group is then attached via a substitution reaction, and finally, the carboxamide group is introduced through an amide coupling reaction. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often employ advanced techniques such as automated synthesis, high-throughput screening, and process optimization to achieve efficient and sustainable manufacturing .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[2-(2-methoxyphenyl)ethyl]-5-methylpyridine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives .

Scientific Research Applications

3-fluoro-N-[2-(2-methoxyphenyl)ethyl]-5-methylpyridine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-(2-methoxyphenyl)ethyl]-5-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridines and carboxamides, such as:

Uniqueness

What sets 3-fluoro-N-[2-(2-methoxyphenyl)ethyl]-5-methylpyridine-2-carboxamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the methoxyphenyl and carboxamide groups contribute to its potential biological activities .

Properties

IUPAC Name

3-fluoro-N-[2-(2-methoxyphenyl)ethyl]-5-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-11-9-13(17)15(19-10-11)16(20)18-8-7-12-5-3-4-6-14(12)21-2/h3-6,9-10H,7-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQAZWPPAQUHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)NCCC2=CC=CC=C2OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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